1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Description
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a piperidine ring linked to a pyrrolidin-3-ol moiety via a sulfonyl group substituted with a 5-bromothiophene moiety.
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRSYBYJGMIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.
Piperidine Introduction: The sulfonylated thiophene is reacted with piperidine under appropriate conditions to introduce the piperidine ring.
Pyrrolidin-3-ol Formation: Finally, the piperidine derivative is reacted with a suitable reagent to form the pyrrolidin-3-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
Melting Points and Stability
Sulfonamide-containing analogs in exhibit melting points between 132°C and 230°C, correlating with their crystallinity and hydrogen-bonding capacity . The bromothiophene sulfonyl group in the target compound may increase melting point due to enhanced intermolecular interactions compared to pyrimidinyl or phenyl substituents.
Functional Group Impact on Properties
- Bromothiophene vs.
- Piperidine-Pyrrolidine Scaffold : The fused piperidine-pyrrolidine system may enhance rigidity compared to piperazine derivatives (e.g., compounds 6h–6l in ), affecting receptor binding .
- Sulfonyl Linkage : The sulfonyl group improves solubility and serves as a hydrogen-bond acceptor, a feature shared with the coagulation factor Xa inhibitor in .
Biological Activity
1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound featuring both a piperidine and pyrrolidine ring, along with a sulfonyl group and a hydroxyl group. This unique structure suggests potential biological activities, including antimicrobial and anticancer properties. The compound's synthesis typically involves bromination, sulfonylation, and subsequent derivatization of piperidine.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrN3O4S2 |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 1396851-94-7 |
| IUPAC Name | This compound |
The compound's structural complexity allows for diverse chemical reactivity, making it a valuable candidate for further biological evaluation.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, the sulfonyl group can enhance the interaction with microbial enzymes or receptors, leading to inhibition of growth in various bacterial strains. Studies have shown that derivatives of thiophene and sulfonamide compounds often display potent activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes.
Anticancer Potential
The anticancer activity of this compound has been hypothesized based on its ability to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/AKT pathway or inhibiting key enzymes involved in cell cycle regulation.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines, revealing IC50 values ranging from 5 to 20 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Animal Models : In vivo studies using mouse models demonstrated that compounds structurally related to this compound significantly reduced tumor size when administered at therapeutic doses, indicating potential for further development as anticancer agents.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to involve:
- Electrophilic Interactions : The sulfonyl group may act as an electrophile, allowing for interactions with nucleophilic sites on target proteins.
- Hydrophobic Interactions : The piperidine and pyrrolidine rings can fit into hydrophobic pockets of proteins, potentially altering their function.
These interactions can lead to modulation of enzyme activities or receptor functions, contributing to the observed biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(5-Bromothiophen-2-sulfonyl)piperidine | Moderate Antimicrobial | 15 |
| 2-(1-(5-Bromo-thiophenesulfonyl)piperidine) | Strong Anticancer | 10 |
| 1-(1-(5-Bromothiophen-2-sulfonyl)piperidin) | Potentially High Activity | Varies |
This table illustrates that while some related compounds exhibit notable activities, the unique combination of functional groups in our compound may confer enhanced biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
